methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate is a structurally complex heterocyclic compound featuring:
- A 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole core with a phenyl substituent at position 6.
- A thioether linkage (-S-CH2-) connecting the imidazotriazole moiety to a furan-2-carboxylate methyl ester group.
The furan carboxylate ester may enhance bioavailability by modulating solubility and metabolic stability, while the thioether linkage could influence redox interactions in biological systems.
Properties
IUPAC Name |
methyl 5-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-15(22)14-8-7-13(24-14)11-25-17-19-18-16-20(9-10-21(16)17)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRGMIBFTHCKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Biological Activity
Methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate (CAS Number: 921859-58-7) is a compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This class is recognized for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.4 g/mol. Its structure features a furan ring and an imidazo[2,1-c][1,2,4]triazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 921859-58-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The imidazole and triazole rings are known to facilitate binding with enzymes and receptors involved in critical cellular processes.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.046 to 3.11 μM against various pathogens. These values indicate a higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin (MIC: 0.68 μM) .
Antifungal Activity
The triazole derivatives are also recognized for their antifungal properties. The mechanism typically involves inhibition of fungal cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related compounds indicate that modifications in the phenyl groups significantly affect cytotoxicity against cancer cell lines. For instance:
- IC50 Values : Some derivatives have shown IC50 values less than that of reference drugs like doxorubicin in various cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances this activity.
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the imidazo[2,1-c][1,2,4]triazole framework and evaluated their biological activities. Notably, one derivative exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 μM .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the phenyl group at specific positions significantly influence antibacterial activity. Compounds with longer alkyl chains at certain positions showed decreased activity .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities attributed to its imidazole and furan moieties. Key applications include:
-
Antimicrobial Activity
- Imidazole derivatives are known for their antibacterial and antifungal properties. Studies indicate that similar compounds can inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The compound's structure suggests potential interactions with bacterial enzymes or cell membranes.
-
Antitumor Effects
- Research has shown that imidazo[2,1-c][1,2,4]triazole derivatives possess anticancer properties. For instance, compounds with similar structural features have demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HepG2 . The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
- Anti-inflammatory Properties
-
Antidiabetic Potential
- Some studies indicate that imidazole derivatives may enhance insulin sensitivity or reduce blood glucose levels in diabetic models . This application is particularly relevant given the global rise in diabetes prevalence.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazole derivatives against a panel of pathogens. Compounds structurally related to methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate demonstrated MIC values ranging from 0.25 to 2 μg/mL against MRSA . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that imidazole derivatives could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins . One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their structural differences are summarized below:
*Molecular data for the target compound is unavailable in the provided evidence.
Substituent Analysis:
- Phenyl vs. In contrast, the target compound’s unsubstituted phenyl group may prioritize simpler aromatic interactions.
- Thiol vs. Thioether: Thiol-containing analogues (e.g., ) exhibit higher acidity (pKa ~4.37), enabling hydrogen bonding or disulfide formation. The target compound’s thioether linkage likely reduces reactivity but improves stability under physiological conditions.
- Furan Ester vs. Thiadiazole/Thiazole: Pharmacopeial compounds employ thiadiazole/thiazole moieties for antimicrobial activity, while the furan ester in the target compound may optimize solubility or target selectivity.
Pharmacological and Physicochemical Properties
- Bioactivity: Thiol derivatives (e.g., ) show promise as kinase inhibitors or antibacterials. The target compound’s furan ester may redirect activity toward protease inhibition or anti-inflammatory pathways.
- Solubility and Lipophilicity: The furan carboxylate ester likely increases hydrophilicity compared to purely aromatic analogues, balancing membrane permeability and aqueous solubility.
Preparation Methods
Cyclocondensation of 2-Chloro-4,5-dihydro-1H-imidazole with Aryl Hydrazines
The imidazo-triazole nucleus is constructed via a copper-catalyzed tandem C–N coupling and cyclization. As demonstrated by Melkonyan et al., 2-aryl-6,7-dihydro-2H-imidazo[2,1-c]triazol-3(5H)-imines are synthesized by reacting 2-chloro-4,5-dihydro-1H-imidazole (2 ) with aryl hydrazines (1a–c ) under mild conditions (DMF, 60°C, 20 h). For the target compound, phenylhydrazine derivatives are employed to introduce the 7-phenyl substituent.
Reaction Conditions :
Thiolation at Position 3
The thiol group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) at position 3. Treatment of the triazole intermediate with thiourea in ethanol under reflux affords the thiol derivative.
Procedure :
Synthesis of Methyl 5-(Bromomethyl)furan-2-carboxylate
Copper-Catalyzed Cyclization to Form the Furan Ring
Adapting methodologies from benzo[b]furan syntheses, methyl 5-hydroxymethylfuran-2-carboxylate is prepared via copper-catalyzed intramolecular C–O coupling.
Steps :
- Esterification : 5-Hydroxymethylfuran-2-carboxylic acid is treated with methanol and H₂SO₄ to form the methyl ester.
- Bromination : The hydroxymethyl group is converted to bromomethyl using PBr₃ in dichloromethane (0°C, 2 h).
Reaction Metrics :
Thioether Coupling via Nucleophilic Substitution
The thiolate anion generated from the imidazo-triazole-3-thiol reacts with methyl 5-(bromomethyl)furan-2-carboxylate in a base-mediated nucleophilic substitution.
Optimized Protocol :
- Imidazo-triazole-3-thiol (1.0 equiv)
- Methyl 5-(bromomethyl)furan-2-carboxylate (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF, 25°C, 12 h
- Yield: 78%
Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol to form a thiolate, which attacks the electrophilic bromomethyl carbon, displacing bromide.
Catalytic and Reaction Optimization
Role of MOF Catalysts
Fe₃O₄@SiO₂@MOF-199, a magnetic metal-organic framework, enhances reaction efficiency in heterocyclic couplings. Key advantages include:
Comparative Data :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| MOF-199 | 91 | 20 |
| No Catalyst | 0 | 20 |
| CuI | 65 | 24 |
Solvent and Base Effects
DMF outperforms toluene, 1,4-dioxane, and HMPA due to its high polarity and ability to stabilize intermediates. Cs₂CO₃ is optimal for thiolate generation, while weaker bases (K₂CO₃) reduce yields by 20–30%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time = 12.7 min.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Competing pathways during cyclization are minimized using electron-deficient aryl hydrazines.
- Thiol Oxidation : Reactions conducted under N₂ atmosphere to prevent disulfide formation.
- MOF Catalyst Recovery : Magnetic separation enables efficient reuse without column chromatography.
Q & A
Q. What are the optimal synthetic routes for methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the imidazo-triazole core. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing imidazo-triazole intermediate (e.g., 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol) with a furan-2-carboxylate derivative bearing a reactive methyl group. This step often employs DMF or ethanol as solvents and triethylamine as a base to facilitate nucleophilic substitution .
- Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid under reflux .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioether formation, while ethanol improves yield in esterification .
- Catalyst screening : Triethylamine or pyridine improves nucleophilicity in thiol reactions .
- Temperature control : Reflux conditions (70–90°C) are critical for imidazo-triazole intermediate stability .
Q. How is the structural confirmation of this compound validated in academic research?
Answer: Structural validation employs a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : H and C NMR confirm the presence of the imidazo-triazole ring (δ 7.2–8.1 ppm for aromatic protons) and the furan carboxylate moiety (δ 3.8 ppm for the methyl ester) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 413.12) .
- HPLC purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What preliminary biological screening methods are recommended for this compound?
Answer: Initial biological evaluation focuses on:
Q. How can structure-activity relationships (SARs) be systematically explored for derivatives of this compound?
Answer: SAR studies require:
- Substituent variation : Modifying the phenyl group on the imidazo-triazole (e.g., electron-withdrawing vs. donating groups) and the furan carboxylate’s ester moiety .
- Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Maestro) identify critical interactions, such as hydrogen bonding with the triazole’s sulfur atom .
Q. Example SAR findings :
| Derivative Modification | Biological Activity Change | Reference |
|---|---|---|
| Phenyl → 4-Fluorophenyl | 2× increase in cytotoxicity | |
| Methyl ester → Ethyl ester | Reduced antimicrobial potency |
Q. How should contradictory data on biological activity be resolved?
Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- ADME prediction : SwissADME estimates logP (2.8), solubility (LogS = -4.2), and bioavailability (Score = 0.55), indicating moderate drug-likeness .
- Molecular docking : AutoDock Vina simulates binding to targets like COX-2 (binding energy = -9.2 kcal/mol) .
Q. How can reaction scalability challenges be addressed for multi-gram synthesis?
Answer:
- Flow chemistry : Continuous-flow reactors improve yield (>85%) and reduce side reactions in thioether formation .
- Purification optimization : Flash chromatography with gradient elution (hexane/ethyl acetate) replaces recrystallization for higher recovery .
Q. What analytical techniques are critical for detecting tautomeric forms or degradation products?
Answer:
- Tautomerism analysis : H-N HMBC NMR identifies thione-thiol tautomerism in the triazole ring .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
